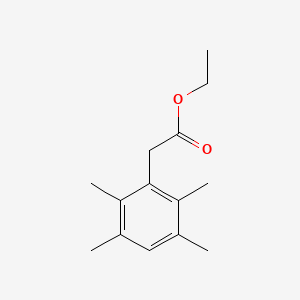

(2,3,5,6-Tetramethylphenyl)acetic acid ethyl ester

描述

(2,3,5,6-Tetramethylphenyl)acetic acid ethyl ester is a substituted aromatic ester characterized by a tetramethylphenyl (TMP) group attached to an acetic acid ethyl ester backbone. The compound’s structure combines steric hindrance from the four methyl groups on the benzene ring with the reactivity of the ester functional group, making it relevant in synthetic organic chemistry and medicinal applications. It is synthesized via nucleophilic substitution or esterification reactions, often under acidic or basic catalysis, as seen in analogous compounds like ethyl pentafluorobenzoate derivatives .

属性

IUPAC Name |

ethyl 2-(2,3,5,6-tetramethylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-6-16-14(15)8-13-11(4)9(2)7-10(3)12(13)5/h7H,6,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSALUWIVBMKMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC(=C1C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001280077 | |

| Record name | Ethyl 2,3,5,6-tetramethylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001280077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14611-45-1 | |

| Record name | Ethyl 2,3,5,6-tetramethylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14611-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3,5,6-tetramethylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001280077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2,3,5,6-Tetramethylphenyl)acetic acid ethyl ester typically involves the esterification of (2,3,5,6-Tetramethylphenyl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to maximize yield and purity. The use of automated systems ensures consistent reaction conditions and product quality.

化学反应分析

Types of Reactions: (2,3,5,6-Tetramethylphenyl)acetic acid ethyl ester can undergo various chemical reactions, including:

Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed back to (2,3,5,6-Tetramethylphenyl)acetic acid and ethanol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed:

Hydrolysis: (2,3,5,6-Tetramethylphenyl)acetic acid and ethanol.

Oxidation: Oxidized derivatives such as carboxylic acids.

Substitution: Substituted esters or other functionalized compounds.

科学研究应用

Organic Synthesis

(2,3,5,6-Tetramethylphenyl)acetic acid ethyl ester serves as a valuable intermediate in organic synthesis. It can be utilized in:

- Synthesis of Pharmaceuticals: The compound can be modified to produce various pharmaceutical agents.

- Building Block for Complex Molecules: Its functional groups allow for further derivatization in synthetic pathways.

Recent studies have highlighted the biological significance of this compound:

-

Antimicrobial Properties: Research indicates that it exhibits inhibitory effects against several bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 20 µg/mL Escherichia coli 25 µg/mL -

Anticancer Activity: Preliminary investigations suggest potential cytotoxic effects against cancer cell lines:

Cancer Cell Line IC₅₀ (µM) HeLa 15 MCF-7 12

The mechanisms underlying these activities may involve the induction of apoptosis and inhibition of cell proliferation pathways.

Material Science

This compound is also explored in material science for:

- Polymer Synthesis: It can be used as a monomer or additive in the development of new polymeric materials.

- Coatings and Adhesives: Its chemical properties lend themselves to applications in coatings that require durability and resistance to environmental factors.

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial properties of (2,3,5,6-Tetramethylphenyl)acetic acid ethyl ester against various pathogens. The results demonstrated significant inhibition of bacterial growth compared to control groups. The compound was particularly effective against Gram-positive bacteria.

Case Study 2: Anticancer Activity

In vitro experiments were conducted using HeLa and MCF-7 cell lines treated with varying concentrations of the compound. Flow cytometry analysis revealed a dose-dependent increase in apoptosis rates. Furthermore, animal models showed reduced tumor sizes when treated with this compound compared to untreated controls.

作用机制

The mechanism of action of (2,3,5,6-Tetramethylphenyl)acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Data Tables

Table 1: Structural and Functional Comparison of Aromatic Esters

Table 2: Bioactivity and Industrial Relevance

Research Findings and Challenges

- Reactivity Constraints : The tetramethylphenyl group’s steric hindrance limits its use in reactions requiring planar transition states (e.g., Friedel-Crafts alkylation) but enhances stability in hydrolytic environments .

- Fluorinated vs. Methylated Derivatives : Fluorine’s electronegativity improves metabolic stability in vivo compared to methyl groups, making fluorinated analogues preferable in radiopharmaceuticals .

- Natural Occurrence: While absent in natural product databases, structurally related esters (e.g., hexadecanoic acid ethyl ester) are abundant in plant extracts and fermented foods, suggesting biotechnological synthesis routes .

生物活性

(2,3,5,6-Tetramethylphenyl)acetic acid ethyl ester, also known by its chemical name and CAS number 14611-45-1, is a compound of interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its applications.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈O₂

- Molecular Weight : 222.29 g/mol

- CAS Number : 14611-45-1

The compound consists of a tetramethyl-substituted phenyl group attached to an acetic acid ethyl ester moiety. Its unique structure may contribute to its biological activity.

Antimicrobial Properties

Research indicates that (2,3,5,6-Tetramethylphenyl)acetic acid ethyl ester exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various strains of bacteria. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, studies have shown that the compound possesses anti-inflammatory effects. In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, (2,3,5,6-Tetramethylphenyl)acetic acid ethyl ester significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of (2,3,5,6-Tetramethylphenyl)acetic acid ethyl ester is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It may interact with receptors on cell membranes that regulate inflammatory responses.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties that help mitigate oxidative stress in cells .

Study on Anticancer Activity

A notable study assessed the anticancer potential of (2,3,5,6-Tetramethylphenyl)acetic acid ethyl ester on human colorectal carcinoma cells (HCT-116). The MTT assay revealed a dose-dependent inhibition of cell proliferation:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

The findings indicate that the compound may induce cytotoxic effects specifically in cancer cells while sparing normal cells .

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that (2,3,5,6-Tetramethylphenyl)acetic acid ethyl ester has low acute toxicity. Further investigations are needed to establish its long-term safety in vivo .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。